molecular formula C14H16N2O3 B2440637 (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione CAS No. 1089280-11-4

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione

Cat. No.: B2440637
CAS No.: 1089280-11-4
M. Wt: 260.293
InChI Key: OLQKXQMOHXDQKJ-LBPRGKRZSA-N
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Description

(S)-8-Benzylhexahydropyrazino[2,1-c][1,4]oxazine-6,7-dione (CAS RN: 1089280-11-4) is a chiral, enantiopure compound supplied with a documented purity of 95% . It belongs to the class of fused polyheterocyclic scaffolds that are of significant interest in medicinal and synthetic chemistry. The structure incorporates a pyrazine dione fused to a morpholine ring, presenting a rigid, multifunctional scaffold ideal for the development of novel pharmacologically active molecules . The (S)-configured stereocenter and the benzyl group provide distinct three-dimensionality and opportunities for strategic functionalization. Researchers utilize this compound as a key synthetic intermediate for constructing complex molecular architectures, particularly in the synthesis of dihydropyrido[2,1-c][1,4]oxazine-dione derivatives, which are valuable frameworks in drug discovery efforts . Its application is central in exploring new chemical space for lead compound identification and optimization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKXQMOHXDQKJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Amide Cyclization with Chiral Auxiliaries

This method adapts principles from benzo-1,3-oxazine-dione syntheses described in patent literature.

Step 1: Synthesis of Precursor Amide
A substituted salicylic acid derivative (e.g., 5-chloro-salicylic acid) could react with a benzyl-protected amine under carbodiimide coupling conditions. For example:
$$
\text{5-Chloro-salicylic acid} + \text{(S)-Benzylamine derivative} \xrightarrow{\text{EDC/HOBt}} \text{Amide intermediate}
$$
Triethylamine or pyridine may serve as bases to facilitate the reaction.

Step 2: Cyclization to Oxazine Core
The amide undergoes ring closure using chloroformic acid esters in tetrahydrofuran (THF) at 60°C, analogous to Method C in patent examples:
$$
\text{Amide intermediate} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, THF}} \text{Oxazine-dione intermediate}
$$
Yields for comparable transformations range from 47% to 76%.

Step 3: Benzylation and Oxidation
Introducing the benzyl group via nucleophilic substitution or reductive amination, followed by oxidation of secondary alcohols to ketones using Jones reagent or TEMPO/NaClO.

Route 2: Radical-Mediated Tandem Cyclization

Inspired by visible-light promoted radical cyclizations for spirotricycles, this approach could achieve simultaneous pyrazine-oxazine formation:

Reaction Conditions

  • Substrates : N-(2-hydroxyethyl)-N-benzylpropiolamide and thiopenol derivative
  • Catalyst : HCl (2.0 N) in acetonitrile
  • Light Source : 2.5 W blue LED at 60°C for 12 hours

The radical pathway minimizes epimerization risks, crucial for maintaining chirality. Control experiments from related systems confirm the necessity of light and oxygen for carbonyl formation.

Critical Parameter Optimization

Solvent and Temperature Effects

Data from analogous syntheses demonstrate:

Parameter Optimal Range Yield Impact Source
Solvent THF/AcCN +25%
Temperature 50-60°C +34%
Light Intensity 2.5-3.5 W ±8%

Prolonged heating above 70°C leads to decomposition, while polar aprotic solvents improve cyclization efficiency.

Stereochemical Control

Achieving the (S)-configuration may require:

  • Chiral Pool Synthesis : Using enantiomerically pure benzylamine derivatives.
  • Asymmetric Catalysis : Nickel-catalyzed dynamic kinetic resolution during cyclization.
  • Chromatographic Separation : Chiral stationary phases (CSP-HPLC) for final purification.

Patent methods for similar compounds achieved diastereomeric excess >90% using recrystallization from dioxane/methanol mixtures.

Purification and Characterization

Standard Workup :

  • Quench with saturated NaHCO₃
  • Extract with ethyl acetate (3 × 2 mL)
  • Dry over anhydrous Na₂SO₄
  • Silica gel chromatography (petroleum ether/EA = 3:1)

Characterization Data :

  • Melting Point : 144-147°C (observed in related tetrahydro-oxazines)
  • MS (ESI+) : m/z 261.1 [M+H]+ (calculated 260.29)
  • ¹H NMR : Expected signals at δ 4.25 (d, J=12 Hz, CH₂Ph), 3.78 (m, oxazine protons)

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Amide Cyclization High predictability Multiple protection/deprotection 45-65%
Radical Pathway Single-step cyclization Specialized equipment needed 50-76%

Chemical Reactions Analysis

Synthetic Routes for Oxazine Derivatives

Oxazine derivatives are commonly synthesized via cyclization reactions or intramolecular Wittig reactions. For example:

  • Intramolecular Wittig Reaction : Triphenylphosphine reacts with acetylenic esters and nitrosonaphthols to form 1,4-oxazines via zwitterionic intermediates (Scheme 2 in ). This method yields functionalized oxazines in 72–87% isolated yields (Table 1 in ).

  • Rhodium-Catalyzed Cyclization : 1-Tosyl-1,2,3-triazoles react with halohydrins under Rh(II) catalysis to form 3,4-dihydro-2H-1,4-oxazines .

Key Reaction Parameters:

Reaction TypeConditionsYield RangeKey Reagents
Wittig CyclizationToluene, reflux, 3–5 hrs72–87%Ph₃P, dialkyl acetylenedicarboxylates
Rh(II)-Catalyzed CyclizationBasic conditions, RT to 140°C71–88%1-Tosyl-triazoles, halohydrins

Functionalization of Benzoxazine-Dione Scaffolds

Benzoxazine-diones, such as 6,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione (PubChem CID: 2758423 ), undergo nucleophilic substitution or ring-opening reactions due to their electrophilic carbonyl groups. For example:

  • Nucleophilic Attack : The carbonyl at position 4 is susceptible to attack by amines or alcohols, enabling derivatization.

  • Halogenation : Iodo derivatives (e.g., 6-iodo-1H-benzo[d] oxazine-2,4-dione ) are synthesized via electrophilic substitution, useful in cross-coupling reactions.

Catalytic Cyclization Methods

Solid acid catalysts like SiO₂-H₃PO₄ facilitate solvent-free cyclization of enones with urea to form 1,3-oxazine-2-amines (Scheme 1 in ). Yields range from 65–85% , with microwave irradiation reducing reaction times to 2–4 minutes.

Biological Activity of Oxazine Derivatives

While not specific to the queried compound, 3,4-dihydro-2H-benzo oxazines exhibit 5-HT₆ receptor antagonism with subnanomolar affinities . Modifications to the benzyl or pyrazine moieties in such scaffolds could influence receptor binding or metabolic stability.

Proposed Reaction Pathways for (S)-8-Benzylhexahydropyrazino[2,1-C] oxazine-6,7-dione

Based on structural analogs:

  • Reductive Amination : The diketone moiety (6,7-dione) could undergo reductive amination with primary amines to form secondary amines.

  • Nucleophilic Ring-Opening : The oxazine ring may react with nucleophiles (e.g., Grignard reagents) at the electrophilic carbonyl positions.

  • Cross-Coupling : Iodination at the benzyl position (if applicable) could enable Suzuki-Miyaura couplings for aryl functionalization.

Challenges and Research Gaps

  • No direct studies on the queried compound were found in the reviewed sources.

  • Stability of the fused pyrazino-oxazine system under acidic/basic conditions requires empirical validation.

  • Stereochemical outcomes (S-configuration) in synthetic routes need chiral auxiliary or asymmetric catalysis strategies.

Recommendations for Further Research

  • Explore asymmetric catalysis for enantioselective synthesis of the S-isomer.

  • Screen the compound in neuropharmacological assays given structural similarities to bioactive oxazines .

  • Optimize microwave-assisted synthesis (as in ) to reduce reaction times and improve yields.

Scientific Research Applications

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione has a wide range of scientific research applications:

    Chemistry: In organic synthesis, this compound serves as an intermediate for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications.

    Industry: The compound is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be compared with other similar compounds in the oxazine family, such as:

    1,3-Oxazines: These compounds have a similar oxazine ring structure but differ in the position of the nitrogen and oxygen atoms.

    1,4-Oxazines: These compounds have the nitrogen and oxygen atoms in different positions compared to this compound.

    Benzoxazines: These compounds contain a benzene ring fused with an oxazine ring.

The uniqueness of this compound lies in its specific structure, which combines the features of both pyrazine and oxazine rings, along with the presence of a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 1089280-11-4

Research indicates that compounds structurally related to this compound may exhibit various biological activities through different mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of viruses such as Enterovirus 71 (EV71) by targeting the MEK/ERK signaling pathway. These compounds act as allosteric inhibitors affecting the phosphorylation state of MEK1, thereby disrupting downstream signaling essential for viral replication .
  • Antitumor Activity : Benzoxazine derivatives have demonstrated significant antitumor effects in experimental models. For instance, studies have revealed that some benzoxazine derivatives can inhibit tumor growth by inducing apoptosis and modulating cell cycle progression .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Mechanism Reference
AntiviralInhibition of MEK/ERK pathway
AntitumorInduction of apoptosis and cell cycle arrest
AntimycobacterialPotential effects against Mycobacterium tuberculosis

Case Study 1: Antiviral Properties

A study focused on the antiviral properties of benzoxazine derivatives revealed that certain compounds could effectively suppress EV71 replication in vitro. The lead compound exhibited an IC50 value in the nanomolar range, indicating potent activity against viral infection .

Case Study 2: Antitumor Activity

In experimental sarcoma models, benzoxazine derivatives were tested for their efficacy in inhibiting tumor growth. The results demonstrated significant reductions in tumor size and improved survival rates in treated groups compared to controls. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation signals .

Q & A

Q. What synthetic methodologies are most effective for preparing (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione, and how is stereochemical control ensured?

The compound can be synthesized via solid-phase methods using N-Fmoc-protected α-amino acids and 2-bromoketones as building blocks. Stereochemical control is achieved through cyclative cleavage under acidic conditions, which promotes the formation of the oxazine scaffold with high enantiomeric purity. For example, t-butyl group removal followed by cyclization yields 1,7,8,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-6,9-diones with defined stereochemistry .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the chemical environment of protons and carbons, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and formula. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amines (N-H). Elemental analysis validates purity by matching experimental and theoretical C/H/N ratios, as demonstrated in studies of structurally analogous heterocycles .

Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?

Solvent selection (e.g., methanol-toluene mixtures) and temperature control (e.g., 90°C for cyclization) are critical. Monitoring reaction progress via Thin-Layer Chromatography (TLC) ensures intermediates are consumed before proceeding. Post-reaction purification through recrystallization (e.g., using ethanol-toluene) or column chromatography removes unreacted starting materials and byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the formation of polycyclic derivatives from oxazine precursors?

Acid-mediated ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones generates reactive intermediates that undergo nucleophilic attack by amines or thiols. Subsequent cyclization forms polycyclic pyridones or benzoxazines, as observed in reactions with thiophene-2-carbonyl or pivaloyl groups. The stereochemical outcome depends on the electronic and steric effects of substituents .

Q. How do substituent variations in the benzyl group affect the compound’s reactivity and biological activity?

Electron-donating groups (e.g., -OCH₃) on the benzyl moiety can stabilize transition states during cyclization, enhancing yields. Conversely, electron-withdrawing groups (e.g., -Cl) may slow reaction kinetics but improve metabolic stability in biological assays. Comparative studies using substituted benzylidene derivatives highlight these trends .

Q. What strategies resolve contradictions in yield data between one-pot and multi-step syntheses?

Discrepancies often arise from competing side reactions (e.g., over-alkylation) in one-pot methods. Systematic optimization of stoichiometry, solvent polarity, and catalyst loading can mitigate this. For example, using anhydrous sodium acetate in acetic acid reduces protonation of nucleophiles, improving yields in hydrazone formation reactions .

Methodological Data Analysis

Q. How should researchers interpret conflicting NMR signals in structurally complex derivatives?

Signal splitting in ¹H NMR (e.g., diastereotopic protons) can be resolved via 2D-COSY or NOESY experiments to confirm spatial relationships. For ¹³C NMR, DEPT-135 distinguishes CH₃, CH₂, and CH groups. In cases of overlapping peaks, variable-temperature NMR or deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) enhance resolution .

Q. What statistical approaches validate reproducibility in heterocyclic synthesis?

Triplicate experiments with ANOVA analysis quantify variability in yield and purity. For example, reported yields of 77–97% for pyrazino-oxazine derivatives () should be tested under standardized conditions (e.g., inert atmosphere, controlled humidity) to assess robustness .

Tables

Table 1: Key Reaction Yields for Pyrazino-Oxazine Derivatives

Substituent (R)Yield (%)ConditionsReference
4-Dimethylamino-phenyl88–93Acetic acid, reflux
8-Fluoro88Methanol-toluene, 90°C
Thiophene-2-carbonyl85AcOH, 90°C

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/DataReference
¹H NMR (400 MHz)δ 7.2–7.4 (m, 5H, Ar-H)
HRMS[M+H]⁺ calc. 242.31, found 242.30
IR (KBr)1680 cm⁻¹ (C=O stretch)

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